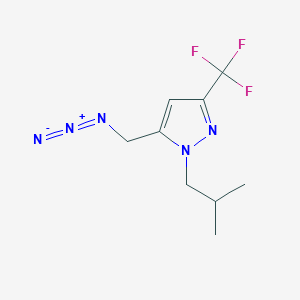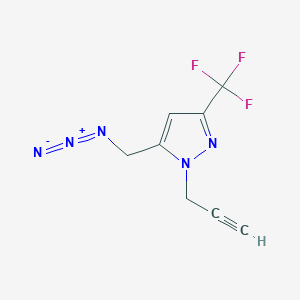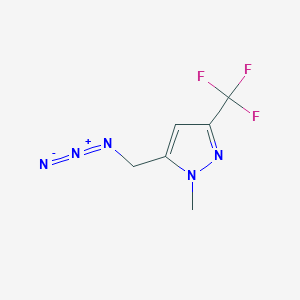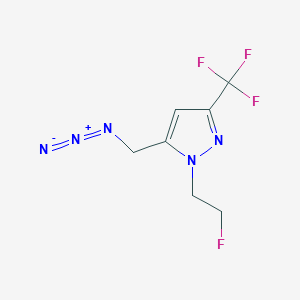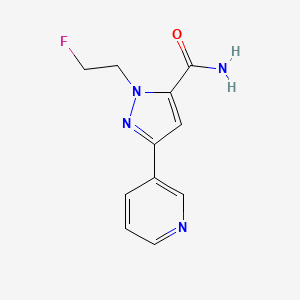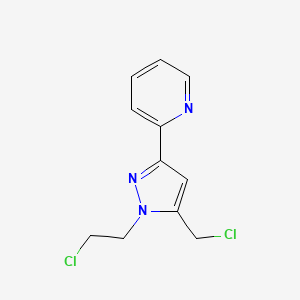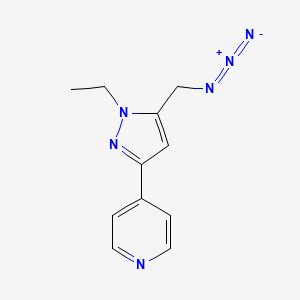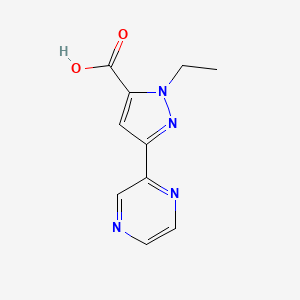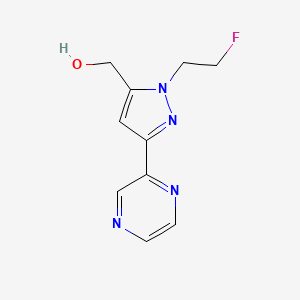
(1-(2-fluoroethyl)-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Fluoroethyl)-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)methanol, also known as FEPP, is a novel compound that has been studied for its potential applications in the field of medicinal chemistry. FEPP has been shown to have a wide range of biological activities, including anti-cancer, anti-inflammatory, and anti-microbial properties. FEPP has also been studied for its potential application in the synthesis of other compounds, such as prodrugs and drug delivery systems.
Aplicaciones Científicas De Investigación
Synthesis and Antimicrobial Activity
- Antimicrobial Properties: A study by Kumar et al. (2012) focuses on the synthesis and antimicrobial activity of certain pyrazoline derivatives, showcasing the potential of pyrazole-based compounds in developing antimicrobial agents. These compounds exhibited good activity against various microbial strains, highlighting the significance of the pyrazole moiety in medicinal chemistry (Kumar, Meenakshi, Kumar, & Kumar, 2012).
Synthesis and Biological Activity
- Fluorine-Substituted Pyrazoles: Research by Jadhav, Nikumbh, and Karale (2015) on the synthesis of fluoro-substituted pyrazolyl benzoxazoles indicates the versatility of pyrazole derivatives for biological applications. The synthesized compounds were screened for biological activity, highlighting the process of utilizing pyrazole chemistry for potential therapeutic uses (Jadhav, Nikumbh, & Karale, 2015).
Photophysical Properties
- Photochemical Properties: A study conducted by Lin, Rivett, and Wilshire (1977) explored the photochemical properties of 1,3-diphenyl-2-pyrazolines with heteroaromatic substituents. The findings provide insights into the photophysical behavior of pyrazoline derivatives, which could be relevant for applications in material science and photophysics (Lin, Rivett, & Wilshire, 1977).
Synthesis and Structural Characterization
- Structural Characterization: Gadakh, Pandit, Rindhe, and Karale (2010) investigated the synthesis and antimicrobial activity of novel fluorine-containing pyrazoles, emphasizing the role of structural modifications in enhancing biological activity. Such studies are crucial for understanding how variations in chemical structure affect the properties and potential applications of pyrazole derivatives (Gadakh, Pandit, Rindhe, & Karale, 2010).
Propiedades
IUPAC Name |
[2-(2-fluoroethyl)-5-pyrazin-2-ylpyrazol-3-yl]methanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11FN4O/c11-1-4-15-8(7-16)5-9(14-15)10-6-12-2-3-13-10/h2-3,5-6,16H,1,4,7H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFPZJLYWNBRTCJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=N1)C2=NN(C(=C2)CO)CCF |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11FN4O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

